

4-Chlorobutanamide: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-Chlorobutanamide

Cat. No.: B1293659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **4-chlorobutanamide**. Due to the limited availability of direct quantitative experimental data for this specific compound, this guide also leverages information from structurally similar molecules and established scientific principles to provide estimations and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties of 4-Chlorobutanamide

4-Chlorobutanamide is an organic compound with the chemical formula C_4H_8ClNO .^{[1][2][3]} It possesses a butanamide structure with a chlorine atom at the 4-position. This substitution influences its chemical reactivity and potential biological activity.^[1]

Property	Value	Source
Molecular Formula	C_4H_8ClNO	^{[1][2][3]}
Molecular Weight	121.57 g/mol	^{[2][3]}
CAS Number	2455-04-1	^{[2][3]}
Appearance	Solid	^{[2][3]}
Melting Point	255 °C	^[4]

Solubility of 4-Chlorobutanamide

Direct, experimentally determined quantitative solubility data for **4-chlorobutanamide** in a range of solvents is not readily available in published literature. However, it is described as being soluble in water and organic solvents.[1] To provide a useful reference for researchers, the following table presents an estimated solubility profile based on the known properties of the structurally similar compound, 3-chlorobutanamide.[5] The presence of the polar amide group and the chloroalkane chain suggests a degree of solubility in both polar and non-polar solvents.

It is critical to note that these are estimations and should be confirmed by experimental measurement for any application.

Solvent	Solvent Type	Estimated Solubility of 4-Chlorobutanamide
Water	Polar Protic	Moderately Soluble
Methanol	Polar Protic	Very Soluble
Ethanol	Polar Protic	Very Soluble
Acetone	Polar Aprotic	Soluble
Dichloromethane	Polar Aprotic	Soluble
Ethyl Acetate	Polar Aprotic	Soluble
Diethyl Ether	Non-Polar	Moderate
Toluene	Non-Polar	Low to Moderate
Hexane	Non-Polar	Low

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **4-chlorobutanamide**, standardized experimental methods are essential. The following protocol describes a common and reliable gravimetric method.

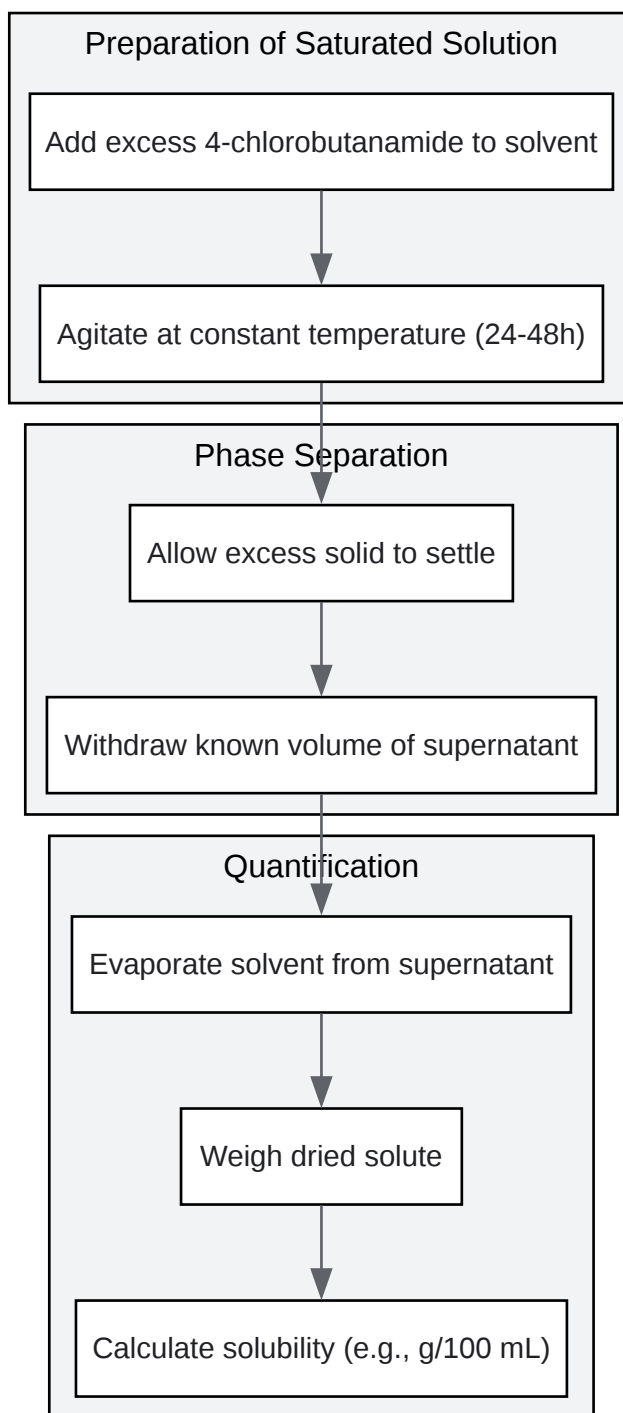
Gravimetric Method

This method is a straightforward and fundamental technique for determining the solubility of a solid compound in a liquid solvent.[5]

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **4-chlorobutanamide** to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).
 - Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.[5]
- Phase Separation:
 - Allow the saturated solution to stand undisturbed at the same constant temperature until the excess solid has fully settled.
 - Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette.
- Solvent Evaporation:
 - Transfer the aliquot of the supernatant to a pre-weighed, dry container.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the **4-chlorobutanamide**.
- Quantification:
 - Once the solvent is completely evaporated, weigh the container with the dried solute.
 - The mass of the dissolved **4-chlorobutanamide** is determined by subtracting the initial weight of the empty container.
 - Solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[5]

Experimental Workflow for Solubility Determination



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Caption: Workflow for Gravimetric Solubility Determination.

Stability of 4-Chlorobutanamide

Specific experimental stability data for **4-chlorobutanamide**, such as its degradation kinetics under various pH and temperature conditions, is not readily available in the public domain. However, based on its chemical structure, several potential degradation pathways can be anticipated.

Potential Degradation Pathways

- **Hydrolysis:** The amide functional group in **4-chlorobutanamide** can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-chlorobutanoic acid and ammonia. The rate of hydrolysis is expected to be dependent on pH and temperature.
- **Nucleophilic Substitution:** The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions. For instance, in the presence of water or other nucleophiles, it could be displaced to form 4-hydroxybutanamide.
- **Intramolecular Cyclization:** Under certain conditions, intramolecular cyclization could occur, leading to the formation of a lactam.

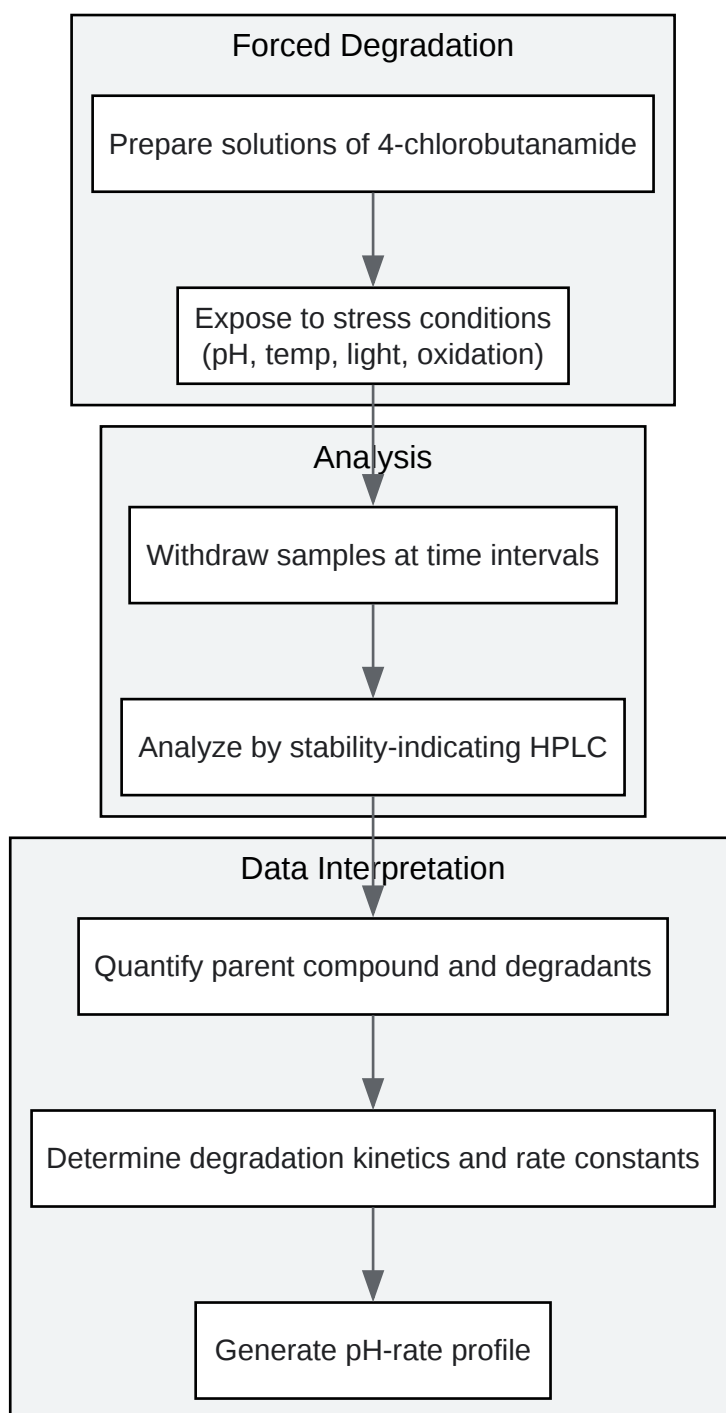
General Protocol for Stability Testing

A comprehensive stability study for **4-chlorobutanamide** would involve assessing its degradation under various stress conditions. A typical protocol would include the following steps:

- **Forced Degradation Studies:**
 - Expose solutions of **4-chlorobutanamide** to a range of pH values (e.g., acidic, neutral, and basic) at elevated temperatures.
 - Investigate the effect of oxidative stress by treating with an oxidizing agent (e.g., hydrogen peroxide).
 - Assess photostability by exposing the compound to UV and visible light.
 - Study thermal degradation by subjecting the solid compound to high temperatures.

- Sample Analysis:
 - At specified time points, withdraw samples from the stress conditions.
 - Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.[6][7]
- Data Analysis:
 - Quantify the amount of remaining **4-chlorobutanamide** and the formation of any degradation products over time.
 - Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constants.
 - Plot the logarithm of the rate constant ($\log k$) against pH to generate a pH-rate profile, which helps to identify the pH of maximum stability.[8]

Logical Workflow for Stability Assessment



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Caption: Workflow for Stability Assessment of **4-Chlorobutanamide**.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **4-chlorobutanamide** for researchers and drug development professionals. While specific quantitative data is limited, the provided estimations and detailed experimental protocols offer a strong starting point for further investigation. The outlined workflows for solubility and stability testing provide a clear roadmap for generating the necessary experimental data to support research and development activities. It is strongly recommended that the estimated solubility data be validated experimentally before use in any critical applications.

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